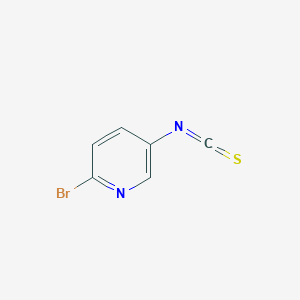![molecular formula C17H22N6O4 B2657689 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034516-96-4](/img/structure/B2657689.png)
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,3,5-triazine, which is a class of compounds known for their biological activity . They exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities . The presence of the morpholino group and methoxy group could potentially influence these properties.
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar 1,3,5-triazine derivatives have been synthesized by replacing chloride ions in cyanuric chloride . The process involves using microwave irradiation or conventional methods .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-donating morpholino and methoxy groups, which could decrease the positivity of the triazine ring and affect its reactivity .Scientific Research Applications
Pesticide Intermediates
This compound can be used as an intermediate in the production of pesticides . It can react with other compounds to form the active part of pesticides. For example, it can react with Cymoxanil to produce an effective fungicide .
Photovoltaic Materials
The compound can also be used as a synthesis intermediate for photovoltaic materials . By functionalizing this compound, organic molecules with photoelectric properties can be obtained. These organic molecules can be applied in fields such as solar cells and light-emitting diodes, exhibiting good photoelectric performance .
Antimicrobial Activity
Some synthesized compounds that include this compound have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .
Anti-inflammatory and Analgesic Activities
Certain derivatives of this compound have shown anti-inflammatory and analgesic activities .
Synthesis of 1,3,5-Triazine-based Polymers
This compound can be used in the synthesis of 1,3,5-triazine-based polymers .
Paper Coating
This compound can be used in paper coatings . It can provide antimicrobial and preservative effects in polymer emulsions and metal processing fluids .
Future Directions
properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-25-17-20-13(19-16(21-17)23-6-8-26-9-7-23)10-18-15(24)14-11-4-2-3-5-12(11)27-22-14/h2-10H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVZYSYYLFJJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=NOC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2657608.png)
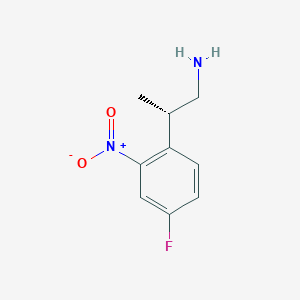
![2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine](/img/structure/B2657610.png)
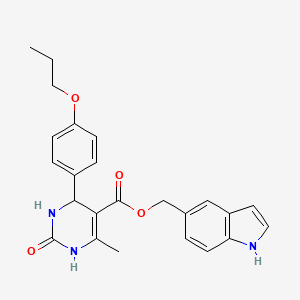
![4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2657615.png)
![[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2657617.png)
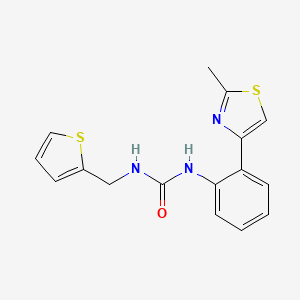
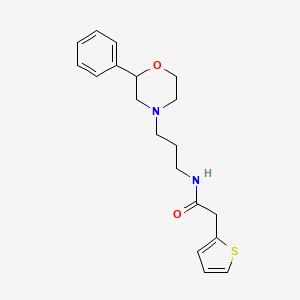
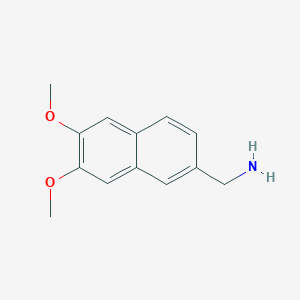
![N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2657622.png)

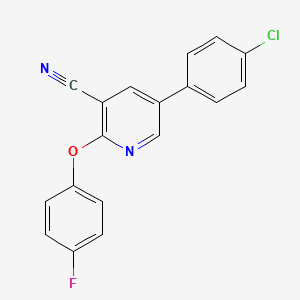
![2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2657628.png)
